methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the benzoate ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets within biological systems. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can be compared with other triazole derivatives, such as:
Methyl 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Methyl 4-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Methyl 4-(1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-5-13(19)6-10-15)17(24)20-14-7-3-12(4-8-14)18(25)26-2/h3-10H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQXKMNYQGLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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